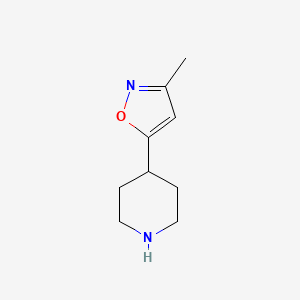

4-(3-Methyl-5-isoxazolyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-piperidin-4-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVBDMPVKKHKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modification and Derivatization Strategies of the 4 3 Methyl 5 Isoxazolyl Piperidine Core

N-Substitution Patterns on the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 4-(3-methyl-5-isoxazolyl)piperidine serves as a key handle for introducing a wide array of substituents. These modifications can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Alkylation and Acylation Reactions

Standard synthetic methodologies can be employed for the N-alkylation and N-acylation of the piperidine nitrogen.

N-Alkylation is commonly achieved through nucleophilic substitution reactions with alkyl halides. In a typical procedure, this compound is treated with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Reductive amination represents an alternative and versatile approach for N-alkylation. This two-step, one-pot procedure involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation is readily accomplished by reacting the parent piperidine with an acyl chloride or acid anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the generated acid. Amide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), can also be utilized to form an amide bond between the piperidine nitrogen and a carboxylic acid. google.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K2CO3, CH3CN | N-Alkyl-4-(3-methyl-5-isoxazolyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | N-Alkyl-4-(3-methyl-5-isoxazolyl)piperidine |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | N-Acyl-4-(3-methyl-5-isoxazolyl)piperidine |

| Amide Coupling | Carboxylic acid, EDC, HOBt, DMF | N-Amide-4-(3-methyl-5-isoxazolyl)piperidine |

Table 1: General Conditions for N-Alkylation and N-Acylation of this compound

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The incorporation of aromatic and heteroaromatic rings on the piperidine nitrogen can be achieved through several modern cross-coupling techniques and classical nucleophilic substitution reactions.

Buchwald-Hartwig Amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and depends on the nature of the coupling partners.

Nucleophilic Aromatic Substitution (SNAr) provides a direct route for the N-arylation of the piperidine ring, particularly with electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmdpi.com In this reaction, an aryl halide bearing strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the halide is treated with this compound, which acts as the nucleophile. wikipedia.orgmdpi.com The reaction is often performed at elevated temperatures in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO). Pyridines and other nitrogen-containing heterocycles are particularly susceptible to this type of substitution. wikipedia.org

| Reaction | Substrates | Typical Catalysts/Reagents | General Conditions |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide or Triflate | Pd Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Anhydrous, inert atmosphere, elevated temperature |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl/Heteroaryl Halide | Base (e.g., K2CO3 or Et3N) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

Table 2: Methods for the N-Arylation and N-Heteroarylation of this compound

Functionalization Strategies on the Isoxazole (B147169) Ring

The isoxazole ring offers several positions for modification, allowing for the fine-tuning of the electronic and steric properties of the molecule.

Modifications at the Methyl Group (Position 3)

The methyl group at the C3 position of the isoxazole ring is a potential site for functionalization. Studies on related 3,5-dimethylisoxazoles have shown that the C3-methyl group can be deprotonated using a strong base like n-butyllithium to form a lithiated intermediate. cdnsciencepub.comresearchgate.netresearchgate.net This nucleophilic species can then be reacted with various electrophiles to introduce new functional groups. For instance, carboxylation with carbon dioxide would yield the corresponding acetic acid derivative. cdnsciencepub.comresearchgate.netresearchgate.net This strategy suggests a viable pathway for elaborating the C3-methyl group of this compound, assuming appropriate protection of the piperidine nitrogen.

| Reaction | Reagents | Intermediate | Potential Product |

| Lateral Lithiation | 1. n-BuLi, THF, -78 °C | 3-Lithiomethyl-5-(N-protected-piperidin-4-yl)isoxazole | 2-(5-(N-Protected-piperidin-4-yl)isoxazol-3-yl)acetic acid |

| 2. CO2 |

Table 3: Proposed Functionalization of the C3-Methyl Group via Lithiation

Substitution at Position 5 of the Isoxazole Ring

Direct substitution at the C5 position of a pre-formed this compound is challenging. A more common approach to introduce diversity at this position is to construct the isoxazole ring with the desired C5-substituent already in place. This can be achieved through the reaction of a β-dicarbonyl compound with hydroxylamine. By varying the nature of the dicarbonyl precursor, a wide range of analogues with different substituents at the C5 position can be synthesized.

Halogenation and Subsequent Cross-Coupling Reactions

The isoxazole ring can be halogenated, most commonly at the C4 position, to provide a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Halogenation of the isoxazole ring at the C4 position can be achieved using various halogenating agents. For instance, iodination can be accomplished with iodine monochloride (ICl). nih.govnih.gov Bromination and chlorination can also be performed using appropriate reagents.

Once the halogenated intermediate is obtained, it can be subjected to a variety of cross-coupling reactions :

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to alkynyl-substituted isoxazoles. beilstein-journals.orgresearchgate.netresearchgate.net

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups. nih.gov

These cross-coupling reactions offer a powerful platform for the synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles. nih.gov

| Reaction | Reagents | Product |

| C4-Iodination | ICl, CH2Cl2 | 4-Iodo-4-(3-methyl-5-isoxazolyl)piperidine |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3 | 4-(Aryl)-4-(3-methyl-5-isoxazolyl)piperidine |

| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | 4-(Alkynyl)-4-(3-methyl-5-isoxazolyl)piperidine |

| Heck Coupling | Alkene, Pd(OAc)2, PPh3, Et3N | 4-(Alkenyl)-4-(3-methyl-5-isoxazolyl)piperidine |

Table 4: Halogenation and Cross-Coupling Reactions on the Isoxazole Ring

Diversification at the Piperidine C-4 Position and its Side Chains

The C-4 position of the piperidine ring in this compound serves as a key handle for introducing structural diversity. The inherent reactivity of the piperidine nitrogen and the adjacent methylene (B1212753) groups allows for a range of chemical transformations to append various side chains, thereby modulating the physicochemical properties and biological activity of the parent molecule.

One common strategy involves the N-alkylation or N-acylation of the piperidine nitrogen, followed by functionalization of a substituent at the C-4 position. For instance, the synthesis of compounds like 4-amino-5-cyano-6-ethoxy-N-({1-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide has been reported, where a substituted pyridinecarboxamide moiety is tethered to the piperidine ring via a methyl group at the C-4 position. google.com This approach highlights the utility of the C-4 position as a point of attachment for extended and functionalized side chains.

Another avenue for diversification is the direct functionalization of a pre-existing side chain at the C-4 position. For example, ethyl {1-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinyl}acetate has been synthesized, demonstrating the introduction of an ester-containing side chain. google.com This ester group can be further elaborated through hydrolysis, amidation, or reduction to introduce a wide array of functional groups.

The table below summarizes examples of diversification at the piperidine C-4 position, showcasing the variety of side chains that can be introduced.

| Compound Name | Side Chain at C-4 Position | Reference |

| 4-amino-5-cyano-6-ethoxy-N-({1-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide | -CH₂-NH-C(O)-pyridyl | google.com |

| ethyl {1-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinyl}acetate | -CH₂-C(O)O-ethyl | google.com |

| tert-butyl 3-5-(3-methyl-5-isoxazolyl)-2-(methyl sulfonyl)-4-pyrimidinyl-1-piperidinecarboxylate | 5-(3-methyl-5-isoxazolyl)-2-(methyl sulfonyl)-4-pyrimidinyl | sigmaaldrich.com |

These examples underscore the strategic importance of the C-4 position for generating libraries of diverse compounds based on the this compound core, enabling the exploration of structure-activity relationships.

Synthesis of Fused and Bridged Polycyclic Architectures Incorporating Isoxazolylpiperidine

The construction of fused and bridged polycyclic systems from the this compound core represents a significant step up in molecular complexity, leading to rigid and conformationally constrained structures of interest in drug design. whiterose.ac.uk Methodologies to achieve these architectures often rely on intramolecular reactions that form new rings appended to the piperidine or isoxazole moieties.

While direct examples of fusing rings onto the this compound core are not extensively documented in the provided search results, general principles of heterocyclic synthesis can be applied. For instance, intramolecular cycloaddition reactions are powerful tools for creating polycyclic systems. nih.gov An appropriately functionalized this compound derivative could undergo an intramolecular Diels-Alder or a [3+2] cycloaddition to forge new carbocyclic or heterocyclic rings.

The synthesis of bridged systems presents an even greater synthetic challenge. nih.govnih.gov These architectures often require multi-step sequences involving ring-closing metathesis, intramolecular alkylations, or Mannich-type reactions to connect different parts of the molecule. The development of rhodium-catalyzed C-H insertion reactions also provides a modern approach to forming such complex frameworks. nih.gov

Recent advances in synthetic methodology have focused on the development of cascade reactions to construct polycyclic scaffolds in a single step. nih.gov For example, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been employed to generate bridged bicyclic systems. nih.gov Applying such a strategy to a suitably designed derivative of this compound could, in principle, lead to novel and complex bridged architectures.

The table below outlines general strategies that could be adapted for the synthesis of fused and bridged systems from the isoxazolylpiperidine core.

| Synthetic Strategy | Resulting Architecture | Potential Application to Isoxazolylpiperidine Core |

| Intramolecular Diels-Alder Reaction | Fused Polycyclic | A diene and a dienophile can be tethered to the piperidine nitrogen and the C-4 position to facilitate intramolecular cyclization. |

| Intramolecular [3+2] Cycloaddition | Fused or Bridged | A 1,3-dipole and a dipolarophile can be introduced onto the isoxazolylpiperidine scaffold to enable ring formation. nih.gov |

| Ring-Closing Metathesis | Fused or Bridged | Di-olefinic precursors derived from this compound can be cyclized using Grubbs' or other catalysts. |

| Rhodium-Catalyzed C-H Functionalization | Fused or Bridged | Direct intramolecular C-H activation and subsequent bond formation can create novel ring systems. nih.govrsc.org |

Development of Functional Probes and Bioconjugates for Research Applications

The this compound scaffold can be chemically modified to create functional probes and bioconjugates, which are invaluable tools for chemical biology and pharmacological research. These molecular tools can be used to study the distribution, target engagement, and mechanism of action of bioactive compounds.

Functional probes are typically designed by incorporating a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, into the core structure. For instance, a derivative of this compound could be functionalized with a linker that allows for the attachment of a fluorophore. This would enable the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.

Bioconjugation involves the covalent attachment of the this compound moiety to a biomolecule, such as a protein, a peptide, or a nucleic acid. googleapis.com This can be achieved by introducing a reactive functional group, like a maleimide, an alkyne, or an azide, onto the piperidine or isoxazole ring. These "click-ready" handles can then be used to conjugate the small molecule to a biomolecule of interest. Such bioconjugates are useful for a variety of applications, including targeted drug delivery and the development of antibody-drug conjugates (ADCs). justia.com In an ADC, a potent cytotoxic agent can be linked to an antibody that specifically recognizes a cancer cell surface antigen, thereby delivering the therapeutic payload directly to the tumor site.

The table below provides examples of functional groups that can be incorporated into the this compound core to facilitate the development of probes and bioconjugates.

| Functional Group | Application | Conjugation Chemistry |

| Alkyne | Click Chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. |

| Azide | Click Chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. |

| Maleimide | Protein Conjugation | Thiol-maleimide Michael addition with cysteine residues. |

| Carboxylic Acid | Amide Bond Formation | Carbodiimide-mediated coupling with primary amines. |

| Primary Amine | Amide Bond Formation, Reductive Amination | Acylation with activated esters or aldehydes/ketones. |

| Biotin | Affinity-Based Probes | Strong and specific interaction with streptavidin. |

| Fluorescent Dye | Imaging Probes | Covalent attachment via a suitable linker. |

The strategic functionalization of the this compound core opens up a wide range of possibilities for creating sophisticated molecular tools to probe biological systems and to develop novel therapeutic strategies.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-Methyl-5-isoxazolyl)piperidine in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial arrangement of all atoms can be mapped. researchgate.netmdpi.com

¹H NMR spectroscopy provides information on the chemical environment and number of different types of protons. For this compound, distinct signals are expected for the piperidine (B6355638) ring protons, the isoxazole (B147169) ring proton, and the methyl group protons. The piperidine ring typically adopts a chair conformation, leading to separate signals for axial and equatorial protons.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or part of a heteroaromatic system).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperidine N-H | 1.5 - 2.5 | Broad Singlet | - |

| Piperidine C2/C6 (axial & equatorial) | 2.6 - 3.2 | Multiplet | ~45-50 |

| Piperidine C3/C5 (axial & equatorial) | 1.6 - 2.1 | Multiplet | ~30-35 |

| Piperidine C4 | 3.0 - 3.5 | Multiplet | ~35-40 |

| Isoxazole C4-H | 6.0 - 6.5 | Singlet | ~95-105 |

| Isoxazole C3-CH₃ | 2.2 - 2.5 | Singlet | ~10-15 |

| Isoxazole C3 | - | - | ~160-165 |

| Isoxazole C5 | - | - | ~170-175 |

Note: Predicted values are based on typical ranges for piperidine and isoxazole derivatives. Actual values may vary depending on solvent and experimental conditions. scirp.orgresearchgate.net

2D NMR experiments are crucial for assembling the molecular puzzle and unambiguously assigning the ¹H and ¹³C signals. columbia.eduyoutube.comgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comprinceton.edu For this compound, COSY would reveal correlations between the H4 proton of the piperidine ring and its neighbors at C3 and C5, and subsequently trace the spin system around the entire piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.eduprinceton.edu It allows for the definitive assignment of each carbon atom that bears protons, linking the data from the ¹H and ¹³C spectra. For instance, the proton signal predicted around 6.0-6.5 ppm would show a cross-peak to the carbon signal around 95-105 ppm, confirming their assignment to the C4-H of the isoxazole ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. columbia.eduprinceton.edu It is invaluable for connecting different fragments of the molecule. Key expected correlations for this compound would include a cross-peak between the piperidine H4 proton and the isoxazole C5 carbon, confirming the point of attachment between the two rings. Another crucial correlation would be between the methyl group protons and the isoxazole C3 carbon. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition. bioanalysis-zone.com For this compound (C₉H₁₄N₂O), HRMS would verify the molecular weight and calculated formula. mdpi.comrhhz.net

Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide insight into the molecule's structure through analysis of its fragmentation patterns under collision-induced dissociation. researchgate.netnih.gov Likely fragmentation pathways for this compound would involve:

Cleavage of the C-C bond between the piperidine and isoxazole rings.

Fragmentation of the piperidine ring, often involving the loss of small neutral molecules like ethylene.

Opening and subsequent fragmentation of the isoxazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C-C backbone and the C=N bond in the isoxazole ring, often produce strong signals in the Raman spectrum. americanpharmaceuticalreview.comresearchgate.net

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Technique |

| Piperidine N-H | Stretching | 3300 - 3500 | IR |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Isoxazole C=N | Stretching | 1600 - 1650 | Raman, IR |

| Piperidine C-N | Stretching | 1180 - 1250 | IR |

| Isoxazole C-O | Stretching | 1000 - 1200 | IR |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Should the compound form suitable single crystals, X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure in the solid state. nih.govresearchgate.net This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. mdpi.comweizmann.ac.il

For this compound, an X-ray crystal structure would be expected to show:

The piperidine ring in a classic chair conformation.

The likely orientation (equatorial or axial) of the isoxazole substituent on the piperidine ring, with the equatorial position generally being more sterically favorable.

The potential for intermolecular hydrogen bonding between the piperidine N-H donor and the isoxazole nitrogen or oxygen acceptor of an adjacent molecule, which would influence the crystal packing. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of a synthesized sample of this compound, as well as for its purification and isolation from reaction mixtures. whiterose.ac.uk

High-Performance Liquid Chromatography (HPLC): This is a primary tool for determining the purity of the final compound. nih.gov A reverse-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an additive like formic acid for better peak shape), would be suitable for separating the target compound from impurities. sielc.com

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing volatile impurities. Due to the presence of the secondary amine (N-H) in the piperidine ring, derivatization might be necessary to improve peak shape and thermal stability. biotech-asia.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively to monitor the progress of a chemical reaction and to determine appropriate conditions for larger-scale purification by column chromatography. nih.gov For this compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture like ethyl acetate (B1210297) and hexanes, often with a small amount of a basic modifier such as triethylamine (B128534) to prevent peak tailing, would likely provide good separation. scirp.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a sample. In the characterization of newly synthesized compounds, such as this compound, elemental analysis serves as a crucial method for validating the empirical formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.

The molecular formula for this compound has been identified as C₉H₁₄N₂O. simsonpharma.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values provide a benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the structural integrity and purity of the synthesized compound.

In typical research settings, elemental analyses are performed using specialized automated analyzers, such as those from Carlo Erba or PerkinElmer. scirp.orgdoi.org While specific experimental data for this compound is not detailed in the reviewed literature, the standard procedure involves combusting a small, precisely weighed sample of the substance. The resulting combustion gases are then separated and quantified to determine the percentage of each element.

The validation of the empirical formula is confirmed if the experimental values fall within an acceptable margin of error (typically ±0.4%) of the calculated values.

Below is the theoretical elemental composition for this compound, which would be used for comparison against experimental data in a research context.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 65.03 |

| Hydrogen | H | 1.008 | 14.112 | 8.49 |

| Nitrogen | N | 14.007 | 28.014 | 16.85 |

| Oxygen | O | 15.999 | 15.999 | 9.62 |

| Total | 166.224 | 100.00 |

Pharmacological Investigations and Molecular Mechanisms of Action Non Clinical Focus

Target Identification and Engagement Studies for Isoxazolylpiperidine Ligands

Derivatives of isoxazolylpiperidine have been investigated for their affinity to various neurotransmitter receptors, with a particular focus on the dopamine (B1211576) and serotonin (B10506) systems. For instance, certain conformationally restricted butyrophenones bearing a 4-(6-fluorobenzisoxazolyl)piperidine fragment have been synthesized and evaluated for their binding affinity at dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The potency and selectivity of these compounds were found to be largely dependent on the specific amine fragment attached to the core structure. nih.gov

Specifically, compounds incorporating a benzisoxazolyl fragment demonstrated selectivity for 5-HT2A receptors. nih.gov In the broader context of dopamine receptor ligands, 1,4-disubstituted aromatic piperidine (B6355638)/piperazine (1,4-DAP) compounds are recognized as a class with high selectivity for the dopamine D4 receptor. elifesciences.org One such selective D4 antagonist, L745870, exhibits a high affinity with a Ki of approximately 0.43 nM. elifesciences.org The structure of the D4 receptor reveals a unique binding pocket that accommodates these ligands, involving residues from transmembrane helices 2, 3, 5, 6, and 7. elifesciences.org Further research into isoxazolylpyrrolidinylpiperazine derivatives has also contributed to the understanding of structure-activity relationships for dopamine D3 and D4 receptor antagonists. psu.edu

While the provided data focuses heavily on dopamine and serotonin receptors, the investigation of isoxazolylpiperidine derivatives at the GABA-A receptor remains an area for further exploration to fully characterize the neuropharmacological profile of this compound class.

The isoxazolylpiperidine scaffold has been a key component in the development of inhibitors for enzymes crucial to the life cycle of pathogens, including the SARS-CoV-2 virus and the parasite Schistosoma mansoni.

SARS-CoV-2 Papain-Like Protease (PLpro):

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and for dysregulating the host's innate immune response, making it a prime target for antiviral drug development. nih.govfrontiersin.orgnih.govrndsystems.com Piperidine-based inhibitors, originally developed for SARS-CoV PLpro, have been adapted and optimized for SARS-CoV-2 PLpro. nih.govfrontiersin.org Kinetic studies have been instrumental in characterizing the potency and mechanism of these inhibitors. For example, early lead compounds like GRL-0617 were identified as competitive inhibitors of SARS-CoV-1 PLpro with a Ki value of 0.6 μM. nih.gov Subsequent efforts focused on improving the potency and metabolic stability of these and other piperidine-scaffold inhibitors, such as the 5c and 3k series. nih.govfrontiersin.org

Enzymatic inhibition kinetic analyses are routinely performed to determine the half-maximal inhibitory concentration (IC50) values of new derivatives. mdpi.commdpi.com These assays typically use a fluorogenic peptide substrate to monitor the protease's activity in the presence of varying concentrations of the inhibitor. mdpi.com For instance, some peptidomimetic inhibitors have demonstrated submicromolar potency in these enzymatic assays. mdpi.com The binding of these inhibitors to PLpro can be further confirmed by techniques like thermal shift assays, which measure the increase in the melting temperature of the protein upon ligand binding. mdpi.com

Schistosoma mansoni Thioredoxin Glutathione (B108866) Reductase (TGR):

Thioredoxin glutathione reductase (TGR) is a crucial enzyme for the redox homeostasis of Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. nih.govplos.orgfrontiersin.org This makes TGR a significant drug target. plos.orgplos.orgnih.govnih.govrcsb.org The enzyme is unique to these parasites, as mammals have two separate enzymes, thioredoxin reductase and glutathione reductase, to perform the same functions. nih.govplos.org

Researchers have identified inhibitors of S. mansoni TGR through various screening methods. plos.orgnih.gov Kinetic analyses are used to characterize the inhibitory activity of these compounds. plos.orgnih.gov For example, the antischistosomal drug oltipraz (B1677276) has been shown to inhibit TGR activity. nih.gov The inhibition of TGR disrupts the parasite's ability to detoxify reactive oxygen species, ultimately leading to its death. plos.orgnih.gov One study integrated QSAR-based virtual screening and high-content screening to discover new antischistosomal agents targeting SmTGR. nih.gov This led to the identification of 2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine as a promising hit with activity against the parasite at low micromolar concentrations. nih.gov

The interaction between the cardiac transcription factors GATA4 and NKX2-5 is essential for heart development and plays a role in cardiac hypertrophy. nih.govnih.govnih.govembopress.org This protein-protein interaction (PPI) represents a novel therapeutic target for cardiac conditions. nih.govhelsinki.fi Small molecules capable of modulating this interaction have been identified, with some containing an isoxazole (B147169) core.

A phenylisoxazole carboxamide derivative was identified as a hit compound that inhibits the transcriptional synergy between GATA4 and NKX2-5. nih.gov This discovery prompted the synthesis and characterization of a large library of derivatives to explore the structure-activity relationship (SAR). nih.gov The SAR analysis revealed that the aromatic isoxazole substituent is a key regulator of the inhibition of GATA4–NKX2-5 transcriptional synergy. nih.gov The most potent hit compound from an initial screening, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, had an IC50 of 3 μM. nih.gov

These studies often employ reporter gene assays to quantify the transcriptional synergy of GATA4 and NKX2-5 in the presence of the test compounds. nih.gov The physical interaction between the two transcription factors has been confirmed through both in vitro and in vivo assays, with the C-terminal zinc finger of GATA4 and a C-terminally extended homeodomain of NKX2-5 being crucial for binding. nih.gov The modulation of this PPI by small molecules offers a potential new approach for managing cardiac hypertrophy. nih.gov

In Vitro Cellular Assays for Biological Activity Profiling

A number of studies have investigated the antiproliferative activity of isoxazole and piperidine-containing compounds in various cancer cell lines.

One study synthesized a series of novel enantiopure isoxazolidine (B1194047) derivatives and evaluated their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines using the MTT assay. nih.gov The results showed that all the synthesized compounds displayed significant inhibition towards the tested cell lines, with IC50 values ranging from 7.2 ± 0.2 to 66.8 ± 2.7 µM for MCF-7, 9.7 ± 0.7 to 53.5 ± 1.1 µM for A-549, and 6.5 ± 0.9 to 27.9 ± 1.9 µM for SKOV3. nih.gov The most active compounds in this series induced cellular apoptosis in the tested cancer cell lines. nih.gov

Another study focused on a novel phytoalexin derivative, which demonstrated enhanced and selective antiproliferative activity against ER-positive MCF-7 cells with an IC50 of 20.09 µg/mL. rjraap.com This compound was found to induce apoptosis and DNA damage, leading to cell cycle arrest at the G0/G1 phase. rjraap.com Similarly, other research has identified compounds with antiproliferative activity against MCF-7 cells, with some showing more than 50% inhibition at a concentration of 20 µM. nih.gov The cytotoxic potential of quercetin (B1663063) derivatives has also been demonstrated on the MCF-7 breast cancer cell line. researchgate.net

While the provided search results offer data on the antiproliferative effects of related compounds on cell lines like MCF-7, specific data for "4-(3-Methyl-5-isoxazolyl)piperidine" on HepG-2, HCT-116, Hela, and PC-3 cell lines was not explicitly found. However, the broader class of isoxazole and piperidine derivatives shows promise as a scaffold for the development of novel anticancer agents.

The isoxazole and piperidine moieties are present in various compounds that have been evaluated for their antimicrobial and antifungal properties.

A study on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones reported their evaluation for antibacterial activity against several bacterial strains and antifungal activity against various fungal species. doi.org The activity was determined using the agar (B569324) cup bioassay method. doi.org

Another research effort synthesized a novel series of oxazolidinones with a piperidine group and tested their antibacterial activity against clinically isolated resistant strains of Gram-positive and Gram-negative bacteria. nih.gov One compound with an exo-cyanoethylidene group on the piperidine ring was found to be two to threefold more potent than linezolid (B1675486) against penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae. nih.gov

Furthermore, a series of piperidin-4-one derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org The results indicated that the compounds possessed good antibacterial activity compared to ampicillin, and the thiosemicarbazone derivatives showed significant antifungal activity. biomedpharmajournal.org Similarly, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized and shown to have promising activities against various pathogenic strains of bacteria and fungi. acs.org Some of these compounds exhibited strong antibacterial activity against all tested bacterial strains. acs.org

While these studies highlight the antimicrobial potential of the broader classes of isoxazole and piperidine derivatives, specific data on the antimicrobial and antifungal activity of the exact compound "this compound" is not detailed in the provided results.

Mechanistic Studies on Cellular Processes

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The isoxazole and piperidine scaffolds are found in numerous synthetic compounds that have been shown to induce apoptosis in cancer cells.

Studies on various isoxazole derivatives have demonstrated their ability to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.netspandidos-publications.commdpi.com For example, some novel synthetic isoxazole derivatives have been shown to induce both early and late apoptosis in chronic myeloid leukemia (K562) cells. nih.govspandidos-publications.com The mechanism of action for some isoxazole-piperazine hybrids has been linked to the activation of the p53 tumor suppressor protein, a key regulator of apoptosis. tandfonline.com

Similarly, piperidine derivatives have been extensively investigated for their pro-apoptotic effects. For instance, a novel piperidine derivative, DTPEP, was found to induce caspase-dependent apoptosis in breast cancer cells. nih.gov The anticancer effects of piperidine and its derivatives are often associated with the release of mitochondrial cytochrome c and the subsequent activation of caspases-3, -8, and -9. nih.gov

While direct evidence for this compound is lacking, the established pro-apoptotic activity of both its constituent heterocyclic systems suggests that it may also possess the ability to induce apoptosis in susceptible cell types. Further investigation would be required to determine the specific apoptotic pathways modulated by this compound.

Table 1: Representative Apoptosis Induction by Isoxazole and Piperidine Derivatives

| Compound Class | Cell Line | Observed Effect | Potential Mechanism |

| Isoxazole Derivatives | K562 (Leukemia) | Induction of early and late apoptosis nih.govspandidos-publications.com | Not fully elucidated |

| Isoxazole-Piperazine Hybrids | Huh7 (Liver Cancer) | Induction of apoptotic cell death tandfonline.com | p53 protein activation tandfonline.com |

| Piperidine Derivative (DTPEP) | MCF-7, MDA-MB-231 (Breast Cancer) | Caspase-dependent apoptosis nih.gov | Targeting ERα and downregulating PI3K/Akt-PKCα nih.gov |

This table presents data for compounds structurally related to this compound and is for illustrative purposes.

The cell cycle is a tightly regulated process that governs cell proliferation. The arrest of the cell cycle is a key mechanism by which many anticancer agents exert their effects. Both isoxazole and piperidine derivatives have been reported to interfere with cell cycle progression in various cancer cell lines.

For example, certain isoxazole-piperazine hybrids have been shown to cause cell cycle arrest at different phases in human liver cancer cells. tandfonline.com The underlying mechanism was linked to the hyperphosphorylation of Akt and the activation of p53, which are critical nodes in cell survival and cell cycle control pathways. tandfonline.com

Piperidine derivatives have also been shown to modulate the cell cycle. The piperidine derivative DTPEP, for instance, induces a G0/G1 phase arrest in breast cancer cells. nih.gov Another piperidine compound, 2-amino-4-(1-piperidine)pyridine, was found to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase, thereby preventing progression to the S phase. nih.gov

Given these precedents, it is conceivable that this compound could influence cell cycle progression. The specific effects, whether it be arrest at the G1/S or G2/M checkpoint, and the signaling pathways involved would need to be determined through experimental studies, such as flow cytometry analysis of DNA content and western blotting for key cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases).

Table 2: Representative Effects on Cell Cycle Progression by Isoxazole and Piperidine Derivatives

| Compound Class | Cell Line | Observed Effect | Potential Mechanism |

| Isoxazole-Piperazine Hybrids | Huh7, Mahlavu (Liver Cancer) | Cell cycle arrest at different phases tandfonline.com | Akt hyperphosphorylation, p53 activation tandfonline.com |

| Piperidine Derivative (DTPEP) | MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest nih.gov | Not fully elucidated |

| 2-amino-4-(1-piperidine)pyridine | DLD-1, HT29 (Colon Cancer) | G1/G0 phase arrest nih.gov | Inhibition of progression to S phase nih.gov |

This table presents data for compounds structurally related to this compound and is for illustrative purposes.

Exploratory Studies on Analgesic and Anti-Inflammatory Mechanisms in Research Models

The isoxazole and piperidine rings are common structural motifs in compounds developed for their analgesic and anti-inflammatory properties. The non-steroidal anti-inflammatory drug (NSAID) isoxicam, for example, features an isoxazole ring. nih.gov The anti-inflammatory actions of many such compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. medcraveonline.com

Piperidine-containing compounds are also well-represented in the landscape of analgesics. The potent synthetic opioid fentanyl and its analogs contain a piperidine core. Their mechanism of action involves agonism at opioid receptors in the central nervous system.

While direct studies on the analgesic and anti-inflammatory properties of this compound are not available, its structural components suggest that it could be a candidate for investigation in relevant research models. Standard preclinical models to assess these activities include:

Analgesia: Hot plate test, tail-flick test, and writhing test in rodents.

Anti-inflammatory: Carrageenan-induced paw edema in rats, and adjuvant-induced arthritis in rats.

Should this compound exhibit activity in these models, further mechanistic studies would be warranted to determine if it acts via COX inhibition, opioid receptor modulation, or other anti-inflammatory or analgesic pathways.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Pharmacophoric Elements within the 4-(3-Methyl-5-isoxazolyl)piperidine Scaffold

The this compound scaffold is composed of three primary pharmacophoric elements, each contributing to its potential for biological activity: the piperidine (B6355638) ring, the isoxazole (B147169) ring, and the methyl group.

The Piperidine Ring : As a saturated heterocycle, the piperidine moiety is a prevalent fragment in pharmaceutical design. researchgate.net Its basic nitrogen atom can be protonated at physiological pH, allowing it to act as a cationic center and engage in ionic interactions or hydrogen bonding with target proteins. The ring itself provides a three-dimensional, non-planar structure that can orient substituents in specific spatial arrangements. whiterose.ac.uk Modifications to the piperidine nitrogen are a common strategy for altering a compound's properties. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, substitutions on the piperidine ring were explored to optimize activity as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov

The Isoxazole Ring : The isoxazole ring serves as a rigid linker and possesses distinct electronic properties. It is recognized as a key pharmacophore in many bioactive molecules and can participate in hydrogen bond donor/acceptor interactions with various enzymes and receptors. chemenu.com Specifically, the nitrogen atom within the isoxazole ring acts as a potent hydrogen-bond acceptor, a feature that can be critical for anchoring the ligand in a protein's binding pocket. core.ac.uk The aromatic nature of the isoxazole ring also allows for potential π-stacking interactions.

The Methyl Group : The methyl group at the 3-position of the isoxazole ring, while seemingly simple, can significantly influence the molecule's profile. It can affect the electronic distribution within the isoxazole ring and create steric hindrance that may favor or disfavor certain binding conformations. In studies of GATA4−NKX2-5 protein–protein interaction modulators, the presence or absence of a methyl group at the 5-position of a related isoxazole ring was noted as a differentiating structural feature among derivatives. core.ac.uk

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity and Selectivity

The modification of the core this compound scaffold with various substituents has a profound impact on biological activity and target selectivity. SAR studies on related analogs provide quantitative and qualitative insights into these effects.

In a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAa antagonists, a closely related scaffold, the nature and position of the substituent on the aryl ring were critical for affinity. nih.gov Aromatic substitution at the 4-position of the isoxazolol ring led to compounds with high affinity and antagonist potency. nih.gov

| Compound | Substituent (on Aryl Ring) | GABAa Affinity (Ki, nM) |

|---|---|---|

| 9k | meta-phenyl | 10-70 |

| 9m | meta-phenyl | 10-70 |

| 9l | para-phenoxy | 10-70 |

Similarly, in the development of novel inhibitors for the presynaptic choline transporter, modifications to the amide functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated clear SAR trends. nih.gov

| Compound Series | General Modification | Observed Potency Trend |

|---|---|---|

| Benzamides | Benzylic heteroaromatic amide moieties | Most potent |

| Ethers | 3-(piperidin-4-yl)oxy substituents | Favored over alkyl ether chains |

Furthermore, studies on oxazolo[5,4-d]pyrimidines bearing an isoxazole substituent showed that the nature of an aliphatic amino chain at position 7 dramatically influenced cytotoxic activity against various cancer cell lines. mdpi.com

| Compound | Substituent at Position 7 | Cytotoxic Activity vs. HT29 (CC50, µM) |

|---|---|---|

| 3g | 3-(N,N-dimethylamino)propyl | 58.4 |

| 3j | 2-(morpholin-4-ylo)ethyl | 99.87 |

| 3e | pentyl | 129.41 |

| 3h/3i | hydroxyalkyl | Inactive |

These examples underscore the principle that even minor substituent changes can lead to significant variations in biological outcomes, guiding the optimization of lead compounds.

Investigation of Stereochemical Influences on Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in determining how a ligand interacts with its biological target. For piperidine-containing compounds, the introduction of chiral centers can lead to stereoisomers with markedly different pharmacological profiles.

The synthesis of piperidine derivatives often results in diastereomers (e.g., cis and trans isomers), which position substituents differently in space. whiterose.ac.uk This spatial variation can be pivotal for achieving optimal binding with a receptor.

A compelling example of stereochemical influence is found in a study of piperidine derivatives targeting σ₁ and σ₂ receptors. The introduction of a methyl group created a chiral center, and the resulting enantiomers displayed significant differences in affinity and selectivity. The (−)-(S)-enantiomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, compound (−)-(S)-17, exhibited the highest σ₁ affinity and remarkable selectivity over the σ₂ site. acs.org

| Compound | Stereochemistry | σ₁ Affinity (Ki, nM) | Selectivity (σ₁ vs σ₂) |

|---|---|---|---|

| (−)-(S)-17 | S-enantiomer | 0.34 | 547-fold |

This finding highlights that a specific stereochemical configuration can be essential for high-affinity binding and selectivity, demonstrating that the control of stereochemistry is a crucial aspect of rational drug design for isoxazolylpiperidine analogs.

Scaffold Hopping and Bioisosteric Replacement Strategies in Isoxazolylpiperidine Series

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties, discover novel chemical classes, or circumvent existing patents. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a similar biological response. scispace.com Scaffold hopping is a more significant change, where the central core of a molecule is replaced with a different framework that maintains the spatial arrangement of key binding groups. scispace.com

These concepts are highly relevant to the isoxazolylpiperidine series. For instance, the isoxazole ring itself can be a subject of bioisosteric replacement. In a study of compounds designed to modulate GATA4−NKX2-5 protein–protein interactions, the isoxazole ring was replaced with methyl-substituted furan (B31954) and thiophene (B33073) rings. core.ac.uk This replacement served to test the hypothesis that a hydrogen-bond acceptor at that position was crucial for activity. core.ac.uk Such replacements can fine-tune the electronic and steric properties of the molecule while preserving the key interaction points.

Computational methods are increasingly used to identify potential bioisosteric or scaffold replacements by searching databases for fragments that can overlap in similar protein binding sites. researchgate.net These techniques can be applied to the piperidinyl fragment itself to explore alternative saturated heterocyclic systems that might offer improved pharmacokinetic profiles while maintaining the necessary geometry for target engagement. researchgate.net

Rational Design Principles for Enhanced Target Affinity, Functional Potency, and Selectivity in Research Contexts

Based on SAR studies, several rational design principles can be formulated to guide the development of novel compounds based on the this compound scaffold for research purposes.

Optimize Key Interactions : The isoxazole nitrogen should be leveraged as a key hydrogen bond acceptor to anchor the molecule in the target binding site. core.ac.uk The piperidine nitrogen provides a handle for introducing charged or polar groups to engage in ionic or hydrogen-bonding interactions.

Systematic Substituent Modification : The scaffold should be systematically decorated with substituents to probe for beneficial interactions. As seen with GABAa antagonists, specific aryl substitutions can dramatically enhance affinity. nih.gov Likewise, altering amide or ether linkages connected to the piperidine ring can modulate potency for specific targets like the choline transporter. nih.gov

Control of Stereochemistry : When introducing chiral centers, it is critical to synthesize and evaluate individual stereoisomers. As demonstrated with σ₁ receptor ligands, one enantiomer may be significantly more potent and selective than the other. acs.org

Employ Bioisosterism for Fine-Tuning : Bioisosteric replacements for the isoxazole ring (e.g., furan, thiophene, or other five-membered heterocycles) can be used to modulate electronic properties, solubility, and metabolic stability without losing key binding features. core.ac.uk

Strategic Scaffold Hopping : If the core scaffold presents inherent liabilities (e.g., poor pharmacokinetics), scaffold hopping can be employed to replace the piperidine or isoxazole core with a functionally equivalent but structurally novel framework, guided by computational and structural biology insights. researchgate.netscispace.com

By applying these principles, researchers can more efficiently navigate the chemical space around the this compound core to develop tool compounds with enhanced affinity, potency, and selectivity for a wide range of biological targets.

Computational Chemistry and Cheminformatics Applied to Isoxazolylpiperidine Systems

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a pivotal computational method for predicting how a ligand, such as a 4-(3-methyl-5-isoxazolyl)piperidine derivative, binds to a protein's active site. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective molecules. nih.govnih.gov

Docking studies have been employed to investigate the binding of isoxazolylpiperidine derivatives to various protein targets. For instance, in the pursuit of novel anticancer agents, derivatives have been docked into the ATP-binding pocket of the Chk1 kinase domain. jksus.org These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy, a score calculated by the docking program, helps to rank different derivatives and prioritize those with the most favorable predicted binding. nih.govnih.gov For example, studies on isoxazole (B147169) derivatives targeting the cyclooxygenase-2 (COX-2) protein have used docking to predict binding affinities, with some derivatives showing better theoretical scores than standard drugs. ijpsonline.com

A typical molecular docking workflow involves preparing the 3D structures of the ligand and protein, performing the docking simulation to generate various binding poses, and then analyzing the top-ranked poses to understand the key interactions. nih.gov

Table 1: Example of Molecular Docking Data for Isoxazolylpiperidine Derivatives

| Target Protein | Ligand Derivative | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |

| Chk1 Kinase jksus.org | Benzoisoxazolyl-piperidinyl-1,2,3-triazole | CYS85, GLU86, LEU15 | -8.5 |

| Cyclooxygenase-2 (COX-2) ijpsonline.com | Sulfamethoxazole Derivative | TYR385, SER530, ARG120 | -12.98 |

| Myeloma Target (6FS1) nih.gov | Diarylpiperidin-4-one | Not Specified | -97.40 |

Note: The data in this table is illustrative and derived from similar compound classes, as specific docking results for the parent compound are not always published in detail. The values represent examples found in the literature for related structures.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. longdom.org By developing QSAR models for a series of isoxazolylpiperidine derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. longdom.orgnih.gov

The creation of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known activities. nih.gov These descriptors can encode various properties:

2D Descriptors: Molecular weight, LogP, topological polar surface area (TPSA).

3D Descriptors: Molecular shape and volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials.

Statistical methods, ranging from multiple linear regression (MLR) to machine learning algorithms like random forests and support vector machines, are then used to build the predictive model. nih.govarxiv.orgdiva-portal.org For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), 3D-QSAR models (CoMFA and CoMSIA) were developed that showed strong predictive ability. nih.gov These models generated contour maps highlighting which regions of the molecule were sensitive to steric, electrostatic, or hydrophobic modifications, providing a clear roadmap for designing more active compounds. nih.gov

Table 2: Key Components of a QSAR Model

| Component | Description | Example |

| Training Set | A collection of molecules with experimentally determined biological activities. | A series of isoxazolylpiperidine analogues with measured IC50 values against a specific enzyme. |

| Molecular Descriptors | Numerical values that characterize the structural or physicochemical properties of the molecules. nih.gov | GATS4e (a 2D autocorrelation descriptor), RDF080v (a radial distribution function descriptor). researchgate.net |

| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Genetic Algorithm (GA), Artificial Neural Networks (ANN). researchgate.netpsu.edu |

| Validation | The process of assessing the model's predictive power using internal (cross-validation) and external test sets. nih.gov | Leave-one-out cross-validation (Q²), external validation (R²pred). nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometric Properties, and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, NBO)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. dergipark.org.trresearchgate.net For this compound, DFT calculations provide deep insights into its geometry, stability, and reactivity.

Key properties derived from DFT calculations include:

Optimized Geometry: Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. physchemres.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap often implies higher reactivity. chalcogen.ro

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. allsubjectjournal.com It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which is critical for predicting non-covalent interactions like hydrogen bonds that govern protein-ligand binding. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule, providing insights into its stability and intramolecular charge transfer. researchgate.netallsubjectjournal.com

Table 3: Example of DFT-Calculated Properties

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. physchemres.org | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. physchemres.org | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. chalcogen.ro | Relates to chemical reactivity and kinetic stability. |

| MEP Negative Region | Area with high electron density (e.g., around N and O atoms). dergipark.org.tr | Likely hydrogen bond acceptor sites. |

| MEP Positive Region | Area with low electron density (e.g., around piperidine (B6355638) N-H). | Likely hydrogen bond donor site. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand and protein over time. researchgate.net This is essential for understanding the conformational flexibility of the this compound scaffold and the stability of its interactions with a target protein. frontiersin.org

MD simulations can:

Assess Binding Stability: By starting a simulation with a docked pose, researchers can observe if the ligand remains stably bound in the active site or if it drifts away. This provides a more rigorous validation of docking results. researchgate.net

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture how the protein structure adapts to the ligand (induced fit) and explore the different conformations the ligand itself can adopt within the binding pocket. frontiersin.orgmdpi.com

Calculate Binding Free Energies: Advanced MD-based methods like MM/PBSA and MM/GBSA can provide more accurate estimations of binding affinity than simple docking scores by accounting for solvent effects and entropic contributions. nih.gov

Recent advancements combine MD with other techniques, such as using a novel "P-score" that integrates ligand residence time and interaction energies to more accurately predict the correct binding pose. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Lead Prioritization (Computational Aspects Only)

A compound's success as a drug depends not only on its activity at the target but also on its ADME properties. journalejmp.com In silico ADME prediction allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant resources. nih.govnih.gov For isoxazolylpiperidine derivatives, various computational models can predict key ADME parameters. researchgate.netmdpi.com

Commonly predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and oral bioavailability are predicted based on physicochemical properties. researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it (e.g., CYP2D6, CYP3A4). researchgate.netnih.gov

Excretion: Properties related to clearance are estimated.

Physicochemical Properties: Foundational properties like lipophilicity (logP), molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are calculated. These are often used in rules-based filters like Lipinski's Rule of Five. mdpi.com

Table 4: Example of a Computational ADME Profile for a Hypothetical Isoxazolylpiperidine Derivative

| ADME Property | Predicted Value/Class | Software/Method Used (Example) |

| Lipophilicity (logP) | 2.5 | SwissADME, ALOGPS 2.1 mdpi.com |

| Topological Polar Surface Area (TPSA) | 45.5 Ų | SwissADME mdpi.com |

| Human Intestinal Absorption (HIA) | High | admetSAR researchgate.netmdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | pkCSM mdpi.com |

| CYP2D6 Inhibitor | No | SwissADME, PreADMET researchgate.net |

| Lipinski's Rule of Five Violations | 0 | FAFDrugs4 nih.gov |

Cheminformatics Tools for Virtual Library Design and High-Throughput Virtual Screening

Cheminformatics provides the tools to manage, analyze, and manipulate large sets of chemical data, which is essential for modern drug discovery. u-strasbg.fr For the this compound scaffold, these tools enable the design of vast virtual libraries and the efficient screening of these libraries against biological targets. nih.gov

Virtual Library Design: Starting with the core scaffold, cheminformatics software can enumerate a virtual library by attaching a wide array of different chemical building blocks at specified reaction points. nih.govdrugdesign.org These libraries, which can contain millions or even billions of virtual compounds, are designed to explore a vast chemical space while often being filtered for desirable drug-like properties. sygnaturediscovery.com

High-Throughput Virtual Screening (HTVS): It is computationally expensive to dock and score an entire multi-million compound library. rsc.org Therefore, a hierarchical or funneling approach is often used. harvard.edu Faster, less rigorous methods like 2D fingerprint similarity searching or pharmacophore modeling are first used to select a promising subset of the library. sygnaturediscovery.com This smaller set is then subjected to more computationally intensive methods like flexible molecular docking and binding free energy calculations to identify a final list of high-priority candidates for synthesis and experimental testing. nih.govnih.gov

This combination of virtual library design and HTVS dramatically accelerates the process of hit identification, allowing researchers to explore chemical diversity on a scale impossible through physical synthesis and screening alone. rsc.org

Applications of 4 3 Methyl 5 Isoxazolyl Piperidine As a Research Scaffold in Chemical Biology and Drug Discovery

Utility as a Privileged Structure in Medicinal Chemistry Research

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 4-(3-methyl-5-isoxazolyl)piperidine scaffold exhibits characteristics of such a structure, making it a recurring motif in medicinal chemistry research. The piperidine (B6355638) ring is a common feature in many natural products and synthetic drugs, known for its ability to interact with various receptors and enzymes. nih.govnih.gov The isoxazole (B147169) ring, an aromatic heterocycle, contributes to the molecule's electronic properties and can engage in various non-covalent interactions with biological macromolecules.

The combination of these two rings in this compound creates a three-dimensional shape that can be readily modified at multiple points, allowing for the exploration of chemical space and the optimization of binding to specific targets. This versatility has led to its incorporation into a wide range of compounds targeting different biological pathways. For instance, derivatives of isoxazolylpiperidine have been investigated for their potential as antipsychotic agents, demonstrating affinity for dopamine (B1211576) and serotonin (B10506) receptors. acs.org Furthermore, the isoxazolylpiperidine framework has been utilized in the development of antagonists for the GABA-A receptor. nih.gov

Role as a Lead Compound or Hit for Pre-Clinical Optimization Efforts

In the process of drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screen, while a "lead" is a hit compound that has been chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold has served as both a hit and a lead compound in various preclinical optimization efforts.

Its identification often stems from high-throughput screening campaigns or from targeted library synthesis. Once identified, the scaffold provides a starting point for medicinal chemists to apply structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which chemical features are crucial for its biological activity. For example, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized based on a lead hit structure identified through virtual screening, leading to the discovery of potential herbicidal agents. mdpi.comnih.gov Similarly, the discovery of 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors originated from the optimization of a lead compound containing a piperidine moiety. nih.gov

The table below summarizes examples of preclinical optimization efforts starting from isoxazolylpiperidine-based scaffolds.

| Lead Compound/Scaffold | Target | Therapeutic Area | Key Optimization Strategies | Reference |

| Isoxazolylpiperidine derivative | Dopamine/Serotonin Receptors | Antipsychotic | Modification of the piperidine and isoxazole substituents | acs.org |

| 4-Aryl-5-(4-piperidyl)-3-isoxazolol | GABA-A Receptor | Neurological Disorders | Substitution on the aryl ring | nih.gov |

| 4-(4-(5-Methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | D1 Protease | Herbicidal | Variation of the carboxamide/thiocarboxamide moiety | mdpi.comnih.gov |

Contribution to the Discovery of Novel Chemical Entities with Research Interest

The exploration of chemical space around the this compound scaffold has led to the discovery of novel chemical entities (NCEs) with interesting and potentially valuable biological activities. These NCEs may not always be developed into drugs but can serve as important research tools for understanding fundamental biological processes.

For example, the synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from an isoxazolyl synthon, has yielded compounds with antimicrobial, anti-inflammatory, and analgesic properties. doi.org These findings open up new avenues for research into the development of agents for treating infectious and inflammatory diseases. The inherent modularity of the isoxazolylpiperidine scaffold allows for the generation of diverse chemical libraries, increasing the probability of discovering NCEs with unique biological profiles.

Design of Targeted Compound Libraries Based on the Isoxazolylpiperidine Framework

Targeted compound libraries are collections of molecules designed to interact with a specific protein or a family of related proteins. nih.govnih.gov The this compound framework is an ideal starting point for the design of such libraries. By leveraging computational modeling and known SAR data, chemists can design and synthesize a focused set of compounds with a high probability of interacting with the desired target.

This approach is more efficient than screening large, diverse libraries and can accelerate the discovery of hit and lead compounds. nih.gov The design of these libraries often involves varying the substituents on both the piperidine and isoxazole rings to explore different binding pockets and optimize interactions with the target protein. For example, libraries of isoxazolylpiperidine derivatives can be designed to target specific kinases, G-protein coupled receptors (GPCRs), or ion channels by incorporating chemical motifs known to interact with these protein families. nih.govnih.gov The synthesis of a library of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides exemplifies this approach in the search for new herbicides. mdpi.comnih.gov

The table below outlines the design principles for targeted compound libraries based on the isoxazolylpiperidine framework.

| Target Family | Design Strategy | Desired Outcome |

| Kinases | Incorporation of hinge-binding motifs | Selective kinase inhibitors |

| GPCRs | Variation of basic amine and aromatic substituents | Agonists or antagonists with improved selectivity |

| Ion Channels | Modification of lipophilicity and size | Channel blockers or modulators |

| Proteases | Introduction of reactive or recognition moieties | Potent and selective enzyme inhibitors |

Future Perspectives and Emerging Research Avenues for 4 3 Methyl 5 Isoxazolyl Piperidine

Exploration of Underexplored Synthetic Methodologies for Accessing Structurally Diverse Analogues

The future development of 4-(3-Methyl-5-isoxazolyl)piperidine as a valuable chemical probe or therapeutic lead hinges on the ability to generate a wide array of structurally diverse analogues. While classical synthetic routes to piperidines and isoxazoles are well-established, future research will likely focus on more innovative and efficient methodologies.

Key areas for exploration include:

Advanced Hydrogenation Techniques: Modern catalysis offers methods beyond standard pyridine (B92270) reductions. Palladium- and rhodium-catalyzed hydrogenations, for instance, can provide access to specific stereoisomers of substituted piperidines, which could be crucial for optimizing biological activity. mdpi.com

Radical-Mediated Cyclizations: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes presents a novel approach for producing various piperidine (B6355638) structures. mdpi.com

Multi-Component Reactions: One-pot synthesis strategies, such as the Hantzsch reaction, can be adapted to create complex, highly substituted piperidine rings in a single, efficient step. scirp.org This approach is particularly valuable for rapidly building libraries of analogues for screening purposes.

C-H Functionalization: Direct functionalization of the C-H bonds on both the piperidine and isoxazole (B147169) rings would provide a powerful and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction conditions, enhance safety, and facilitate scale-up for the synthesis of isoxazole and piperidine derivatives, accelerating the production of analogue libraries.

Table 1: Potential Synthetic Methodologies for Analogue Generation

| Methodology | Description | Potential Advantage |

|---|---|---|

| Catalytic Hydrogenation | Use of rhodium or palladium catalysts for stereoselective reduction of pyridine precursors. mdpi.com | Access to specific diastereoisomers, control over 3D structure. |

| Radical Cyclization | Cobalt-catalyzed cyclization of linear amino-aldehydes to form the piperidine ring. mdpi.com | Novel route to diverse piperidine cores. |

| One-Pot Reactions | Multi-component reactions to assemble complex piperidinols or tetrahydropyridines efficiently. mdpi.comscirp.org | Rapid library synthesis, increased molecular complexity. |

| Knoevenagel Condensation | Condensation reactions involving the isoxazole moiety to build larger, functionalized systems. doi.org | Versatile method for creating complex pyrimido[4,5-b]quinolines. doi.org |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Levels

While the this compound scaffold is present in compounds with known biological effects, a deep mechanistic understanding is often lacking. Future research must move beyond simple activity readouts to elucidate the precise molecular and cellular mechanisms of action. For related structures, such as piperidinyl thiazole (B1198619) isoxazolines, the mechanism involves covalent modification of enzyme active sites, like the SER-SER-LYS catalytic triad (B1167595) in Fatty Acid Amide Hydrolase (FAAH). nih.gov

Future investigations should prioritize:

Target Deconvolution: For hits identified through phenotypic screening, identifying the specific protein target(s) is paramount. Techniques such as thermal proteome profiling, chemical proteomics, and genetic approaches can pinpoint the molecular binding partners.

Structural Biology: Obtaining co-crystal structures of analogues with their protein targets can reveal the exact binding mode and key interactions. This information is invaluable for structure-based drug design and optimizing potency and selectivity.

Pathway Analysis: Understanding the downstream cellular consequences of target engagement is crucial. This involves studying changes in gene expression, protein phosphorylation cascades, and metabolic pathways. For example, studies on 3,4-disubstituted piperidines have shown they can modulate macrophage M2 polarization by activating the phosphorylation of Stat3 and Akt. nih.gov

Application in Novel Biological Target Identification and Validation beyond Current Scope

The unique structural features of this compound make it a promising fragment for identifying and validating novel biological targets. The piperidine ring is a common motif in successful drugs, while the isoxazole ring can act as a versatile pharmacophore. mdpi.comnih.gov

Future applications in this area include: